meso-2,3-Dibromosuccinic acid

Catalog No.
S709563
CAS No.
608-36-6
M.F
C4H4Br2O4
M. Wt
275.88 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
meso-2,3-Dibromosuccinic acid

CAS Number

608-36-6

Product Name

meso-2,3-Dibromosuccinic acid

IUPAC Name

(2S,3R)-2,3-dibromobutanedioic acid

Molecular Formula

C4H4Br2O4

Molecular Weight

275.88 g/mol

InChI

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2+

InChI Key

FJWGRXKOBIVTFA-XIXRPRMCSA-N

SMILES

C(C(C(=O)O)Br)(C(=O)O)Br

Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)Br

Isomeric SMILES

[C@@H]([C@@H](C(=O)O)Br)(C(=O)O)Br

Organic Synthesis

meso-2,3-Dibromosuccinic acid is a valuable intermediate used in organic synthesis for the preparation of other molecules. Its usefulness stems from the presence of two bromine atoms attached to a central carbon chain. These bromine atoms can be readily displaced or undergo other chemical reactions, allowing researchers to introduce new functional groups into a molecule.

For example, meso-2,3-dibromosuccinic acid can be converted into various diacid derivatives by replacing the bromine atoms with carboxylic acid groups []. This transformation can be achieved through hydrolysis, a chemical reaction involving water. The resulting diacids are useful building blocks for more complex molecules.

Pharmaceutical Research

meso-2,3-Dibromosuccinic acid has also been explored in pharmaceutical research, although to a lesser extent than in organic synthesis. Studies have investigated its potential applications in the development of new drugs []. However, more research is needed to determine its efficacy and safety for therapeutic purposes.

meso-2,3-Dibromosuccinic acid is a dicarboxylic acid molecule with two bromine atoms substituted on the second and third carbon positions. It exists as a meso isomer, meaning it possesses a plane of symmetry that renders it optically inactive []. This compound finds application as a versatile intermediate in organic synthesis, particularly for the preparation of other chiral molecules [].


Molecular Structure Analysis

The key feature of meso-2,3-dibromosuccinic acid's structure is the presence of two bromine atoms attached to adjacent carbon atoms (C-2 and C-3). The molecule also contains two carboxylic acid groups (COOH) on each end of the four-carbon chain. The central carbon-carbon bond is a single bond, and the molecule has a planar conformation due to the sp2 hybridization of the carbonyl carbons [].

The meso isomerism arises from the presence of a plane of symmetry that bisects the molecule and superimposes one half onto the other. This symmetry cancels out any net optical rotation, making the molecule achiral [].


Chemical Reactions Analysis

Synthesis

meso-2,3-Dibromosuccinic acid can be synthesized through various methods, including the bromination of maleic acid with bromine in aqueous solution [].

Balanced chemical equation:

C₄H₄O₄ (maleic acid) + Br₂ → C₄H₄Br₂O₄ (meso-2,3-dibromosuccinic acid) + 2HBr

Other Reactions

meso-2,3-Dibromosuccinic acid can undergo various transformations in organic synthesis. Some notable examples include:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst yields diesters [].
  • Decarboxylation: Heating the molecule can lead to the removal of a CO₂ group, forming a monobrominated succinic acid derivative.
  • Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions [].

Physical and Chemical Properties

  • Molecular Formula: C₄H₄Br₂O₄
  • Molecular Weight: 275.88 g/mol []
  • Melting Point: 156-158 °C []
  • Boiling Point: Decomposes above boiling point []
  • Solubility: Soluble in alcohols and ethers, slightly soluble in water and dichloromethane []
  • Stability: Stable under normal storage conditions. Corrosive to metals [].

Mechanism of Action (Not Applicable)

meso-2,3-Dibromosuccinic acid does not have a known biological function and is not used in medicinal applications.

meso-2,3-Dibromosuccinic acid is a corrosive compound that can cause severe skin burns and eye damage. It is classified as a danger according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place in a tightly sealed container.

XLogP3

1

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GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

608-36-6
1114-00-7

Wikipedia

Meso-2,3-dibromosuccinic acid

Dates

Modify: 2023-08-15

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